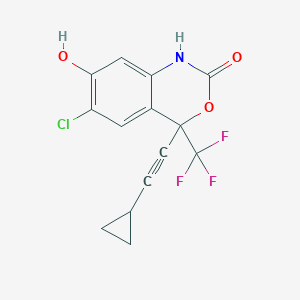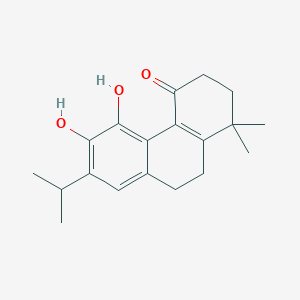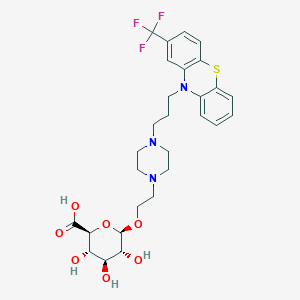
rac 7-Hydroxy Efavirenz
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac 7-Hydroxy Efavirenz: is a metabolite of efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) type 1 infection . Efavirenz is known for its role in highly active antiretroviral therapy (HAART) and has been a cornerstone in HIV treatment for over a decade
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac 7-Hydroxy Efavirenz involves the hydroxylation of efavirenz. This can be achieved through various chemical reactions, including the use of specific reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: rac 7-Hydroxy Efavirenz undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form additional hydroxylated metabolites.
Reduction: Reduction reactions can modify the hydroxyl group, potentially leading to different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Such as halogenating agents or alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which may have different pharmacological properties .
Aplicaciones Científicas De Investigación
rac 7-Hydroxy Efavirenz has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of efavirenz and its metabolites.
Biology: Studied for its effects on cellular metabolism and potential neurotoxic effects.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of efavirenz in HIV treatment.
Mecanismo De Acción
rac 7-Hydroxy Efavirenz exerts its effects primarily through its interaction with the HIV reverse transcriptase enzyme. It inhibits the activity of viral RNA-directed DNA polymerase, thereby preventing the replication of the virus . The compound’s mechanism of action involves binding to the enzyme’s active site, leading to the inhibition of viral replication .
Comparación Con Compuestos Similares
8-Hydroxy Efavirenz: Another hydroxylated metabolite of efavirenz with similar properties but different pharmacological effects.
8,14-Dihydroxy Efavirenz: A metabolite with additional hydroxyl groups, leading to different biological activities.
Uniqueness: rac 7-Hydroxy Efavirenz is unique due to its specific hydroxylation pattern, which influences its pharmacokinetics and pharmacodynamics. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Propiedades
IUPAC Name |
6-chloro-4-(2-cyclopropylethynyl)-7-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-9-5-8-10(6-11(9)20)19-12(21)22-13(8,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMDZAYFVCXHFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)

